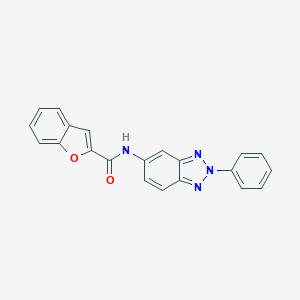
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzotriazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to exhibit interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and high-throughput screening might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-carboxylic acid amides with different substituents.
Scientific Research Applications
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzotriazole derivatives: Compounds with similar benzotriazole structures but different substituents.
Uniqueness
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is unique due to its combined benzofuran and benzotriazole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications and potential advantages over other similar compounds.
Properties
Molecular Formula |
C21H14N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-phenylbenzotriazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14N4O2/c26-21(20-12-14-6-4-5-9-19(14)27-20)22-15-10-11-17-18(13-15)24-25(23-17)16-7-2-1-3-8-16/h1-13H,(H,22,26) |
InChI Key |
ATEVRWCYDAYKHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


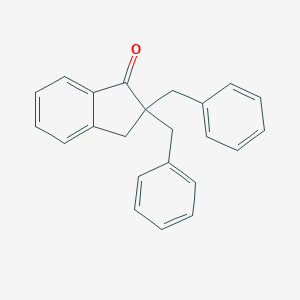
![4-[(4-Methylphenyl)sulfonyl]-2,6-diphenylmorpholine](/img/structure/B342481.png)
![p-Tolyl[(E)-alpha-fluorostyryl] sulfoxide](/img/structure/B342482.png)
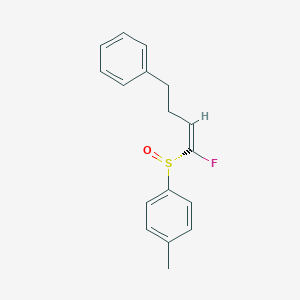
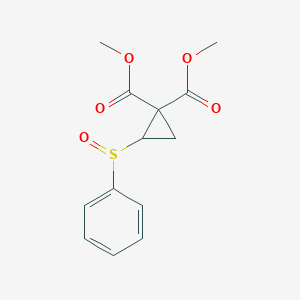
![Methyl 2-[(1,2-dimethylpropyl)amino]-3-phenylpropanoate](/img/structure/B342485.png)
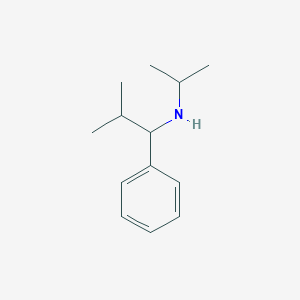
![1-[(Fluoromethyl)sulfinyl]-4-methylbenzene](/img/structure/B342493.png)

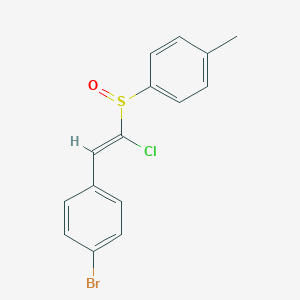
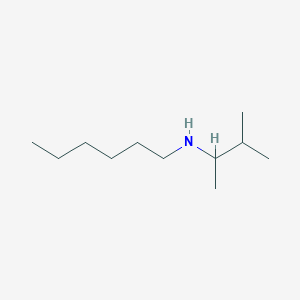
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](4-methylphenyl)methanone](/img/structure/B342499.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-fluoro-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B342500.png)
![2-fluoro-7-(4-methylphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B342503.png)
